molecular formula C8H10BrN B1282785 4-Bromo-2-propylpyridine CAS No. 98420-99-6

4-Bromo-2-propylpyridine

Cat. No. B1282785
CAS RN: 98420-99-6
M. Wt: 200.08 g/mol
InChI Key: WYLAQZLXZDHAED-UHFFFAOYSA-N
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Description

4-Bromo-2-propylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Bromo-2-propylpyridine, they do provide insights into the chemistry of bromopyridines and related compounds, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-propylpyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a key area of interest due to their relevance in constructing complex molecules. For instance, the Kröhnke synthesis has been employed to functionalize terpyridines, which are related to pyridine structures . Additionally, the synthesis of 2-bromo-6-isocyanopyridine has been reported as a novel convertible isocyanide for multicomponent chemistry, demonstrating the versatility of bromopyridines in synthetic applications . The 'halogen dance' reaction is another method mentioned for the synthesis of 2,4-disubstituted pyridines, starting from 2-bromopyridine . These methods could potentially be adapted for the synthesis of 4-Bromo-2-propylpyridine.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized and its molecular geometry was compared with theoretical calculations . This suggests that similar structural analysis could be applied to 4-Bromo-2-propylpyridine to determine its conformation and electronic structure.

Chemical Reactions Analysis

Bromopyridines are known to participate in various chemical reactions, particularly cross-coupling reactions, which are crucial for the construction of complex organic molecules. The fluoride-promoted, Pd-catalyzed cross-coupling of 4-bromopyridines has been studied for the synthesis of biaryls . Additionally, Suzuki cross-coupling reactions have been utilized to create 2-aryl-6-pyrrolylpyridines from 2-bromo-6-pyrrolylpyridine . These reactions highlight the reactivity of the bromo group in pyridines, which is likely to be similar in 4-Bromo-2-propylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by the presence of the bromo substituent, which can affect the compound's boiling point, density, solubility, and reactivity. The self-condensation of 4-bromopyridine has been explored, leading to the synthesis of a water-soluble, conjugated polymer . This indicates that bromopyridines can undergo polymerization reactions, which may also be relevant for 4-Bromo-2-propylpyridine. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been synthesized for the creation of pentasubstituted pyridines , suggesting that halogenated pyridines can serve as versatile intermediates in the synthesis of highly substituted pyridines.

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

The Suzuki cross-coupling reaction has been employed to synthesize a range of novel pyridine derivatives, including those involving 4-Bromo-2-propylpyridine. This method has led to moderate to good yields and has been accompanied by quantum mechanical investigations to understand the reaction pathways and potential applications, such as chiral dopants for liquid crystals. The synthesized compounds have demonstrated various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Electrochemical Applications

A study on an ionic liquid based on 4-propylpyridine complexed with AlCl3 has shown potential for electrochemical deposition of aluminum. The unique composition of this ionic liquid, with Al-containing cations as the electroactive species, demonstrates its utility in applications like electroplating aluminum (Fang et al., 2015).

Development of Complexes with Physical Properties

Research involving the synthesis of 2-arylpyridines, which are crucial ligands for creating complexes with specific physical properties, has utilized 4-Bromo-2-propylpyridine derivatives. This synthesis has broadened the scope of creating heteroarylated 2-arylpyridines with varied functionalities (Baloch et al., 2012).

Ligand Synthesis and Properties

The synthesis of homo- and heteroleptic ruthenium(II) and iron(II) complexes using novel ligands, including derivatives of 4-Bromo-2-propylpyridine, has been investigated. These studies focus on the chemical and electrochemical properties of the complexes, contributing to our understanding of their potential applications in various fields (Fallahpour et al., 1999).

Antibacterial Surface Design

The covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass surfaces has led to the creation of surfaces that kill airborne bacteria on contact. This application demonstrates the potential of 4-Bromo-2-propylpyridine derivatives in developing antibacterial surfaces, with significant implications for public health and safety (Tiller et al., 2001).

Future Directions

4-Bromo-2-propylpyridine is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it an essential tool for exploring new compounds and their potential therapeutic uses. Future research may focus on developing new synthetic methods and applications for this compound.

Relevant Papers One relevant paper discusses an improved synthesis of 4-bromo-2,2’-bipyridine, a related compound, which is used as a starting material for low-molecular-weight model compounds . This paper could provide valuable insights into the synthesis and potential applications of 4-Bromo-2-propylpyridine.

properties

IUPAC Name

4-bromo-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLAQZLXZDHAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542253
Record name 4-Bromo-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-propylpyridine

CAS RN

98420-99-6
Record name 4-Bromo-2-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98420-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kamisuki, T Shirakawa, A Kugimiya… - Journal of medicinal …, 2011 - ACS Publications
… To prepare analogue 15, 4-bromo-2-propylpyridine (14) was first synthesized from 4-bromopyridine (13), as previously described. (10) Suzuki coupling of bromide 14 with 4′-methyl-4-…
Number of citations: 43 pubs.acs.org
S Tani, TN Uehara, J Yamaguchi, K Itami - Chemical Science, 2014 - pubs.rsc.org
… 4-(p-Tolyl)thiazole (8b) was reacted with 4-bromo-2-propylpyridine (11) 20 under the influence of Pd[P(t-Bu) 3 ] 2 /LiOt-Bu (Method C) to give fatostatin in 53% yield (Scheme 4). …
Number of citations: 192 pubs.rsc.org
J Yamaguchi, K Itami - Bulletin of the Chemical Society of Japan, 2017 - journal.csj.jp
… Compound 45 was then reacted with 4-bromo-2-propylpyridine (46a) under the influence of Pd[P(t-Bu) 3 ] 2 /LiOt-Bu 21 to give fatostatin (41a) in 53% yield. This synthesis could easily …
Number of citations: 32 www.journal.csj.jp

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